molecular formula C12H15N5O3 B14812740 ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol

((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol

Cat. No.: B14812740
M. Wt: 277.28 g/mol
InChI Key: RVUMAQGUOXGZRA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a complex organic molecule that features a purine base linked to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving cyclization and amination.

    Attachment of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.

    Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone.

    Final Coupling: The purine base and the dioxolane ring are coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

((2R,4R)-4-(6-(cyclopropylamino)-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine group, which may exhibit similar reactivity.

    Dioxolane Derivatives: Molecules with the dioxolane ring, which can have comparable chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

[(2R,4R)-4-[6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol

InChI

InChI=1S/C12H15N5O3/c18-3-9-19-4-8(20-9)17-6-15-10-11(16-7-1-2-7)13-5-14-12(10)17/h5-9,18H,1-4H2,(H,13,14,16)/t8-,9-/m1/s1

InChI Key

RVUMAQGUOXGZRA-RKDXNWHRSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4CO[C@H](O4)CO

Canonical SMILES

C1CC1NC2=C3C(=NC=N2)N(C=N3)C4COC(O4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.